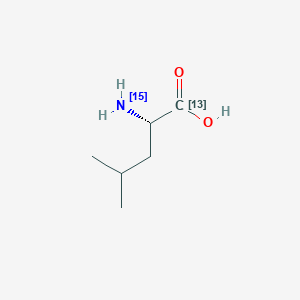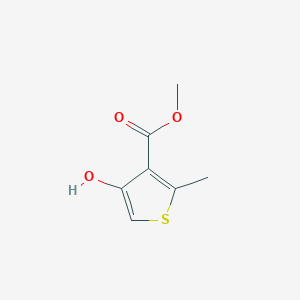
L-Leucina-1-13C,15N
Descripción general
Descripción
L-Leucine-1-13C,15N is a useful research compound. Its molecular formula is C6H13NO2 and its molecular weight is 133.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality L-Leucine-1-13C,15N suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Leucine-1-13C,15N including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Estudios de RMN biomolecular
L-Leucina-1-13C,15N se utiliza en estudios de investigación basados en RMN diseñados para explorar la estructura, la dinámica y la unión de macromoléculas biológicas . Esto permite a los investigadores obtener información sobre las propiedades estructurales y funcionales de las proteínas, los ácidos nucleicos y otras macromoléculas biológicas.
Investigación sobre el metabolismo y la metabolómica
Este compuesto se utiliza en investigación sobre el metabolismo y la metabolómica . Ayuda a comprender las vías metabólicas y el papel de la leucina en varios procesos metabólicos.
Investigación proteómica
En investigación proteómica, this compound se utiliza para estudiar la síntesis y degradación de proteínas . Ayuda a comprender el papel de la leucina en el metabolismo de las proteínas.
Metabolismo de las proteínas musculares
This compound se utiliza como trazador para estudiar el metabolismo de la leucina y las proteínas musculares . Se ha utilizado para estudiar la influencia del ayuno en el metabolismo de la leucina y las proteínas musculares en el antebrazo humano .
Vía de señalización de mTOR
La leucina es un aminoácido de cadena ramificada (BCAA) esencial que activa la vía de señalización de mTOR . La versión etiquetada se puede utilizar para estudiar el papel de la leucina en esta vía.
Estándar de espectrometría de masas
This compound también se puede utilizar como estándar para aplicaciones basadas en espectrometría de masas . Esto ayuda a la identificación y cuantificación precisas de la leucina en varias muestras.
Precursor sintético
Puede servir como precursor sintético en la síntesis de otros compuestos .
Indicadores de aminoácidos y recambio de proteínas
This compound se utiliza en el estudio de indicadores de aminoácidos y recambio de proteínas . Esto ayuda a comprender el papel de la leucina en la síntesis y degradación de proteínas.
Mecanismo De Acción
Target of Action
L-Leucine-1-13C,15N is a labeled form of L-Leucine, an essential branched-chain amino acid (BCAA). The primary target of L-Leucine is the mammalian target of rapamycin (mTOR) signaling pathway . This pathway plays a crucial role in cellular processes such as growth, proliferation, and survival.
Biochemical Pathways
The activation of the mTOR pathway by L-Leucine affects several downstream effects. It stimulates protein synthesis by phosphorylating key regulators of mRNA translation . Additionally, it inhibits autophagy, a process that breaks down and recycles cellular components. This means that when L-Leucine levels are high, cells are in a “growth” mode .
Pharmacokinetics
The pharmacokinetics of L-Leucine-1-13C,15N would be expected to be similar to that of regular L-Leucine. After ingestion, L-Leucine is absorbed by the small intestine and transported to the liver and other tissues. It is worth noting that stable isotopes like 13C and 15N have been incorporated into drug molecules as tracers for quantitation during the drug development process .
Result of Action
The activation of the mTOR pathway by L-Leucine leads to increased protein synthesis and cell growth. This can have various effects at the molecular and cellular level, depending on the specific cell type and the metabolic state of the organism .
Action Environment
The action of L-Leucine-1-13C,15N, like that of other amino acids, can be influenced by various environmental factors. These include the presence of other amino acids, the overall nutritional status of the organism, and specific conditions such as exercise or stress. For example, the effect of L-Leucine on mTOR activation and protein synthesis may be enhanced by the presence of insulin .
Análisis Bioquímico
Biochemical Properties
L-Leucine-1-13C,15N is involved in protein synthesis and breakdown, de- and re-amination of leucine, and the oxidative decarboxylation of its keto acid . It interacts with various enzymes and proteins, influencing their function and contributing to muscle protein metabolism .
Cellular Effects
L-Leucine-1-13C,15N influences cell function by activating the mTOR signaling pathway . This impacts cell signaling pathways, gene expression, and cellular metabolism, thereby affecting the overall function of the cell .
Molecular Mechanism
At the molecular level, L-Leucine-1-13C,15N exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Its impact on the mTOR signaling pathway is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Leucine-1-13C,15N change over time. Studies have shown a decrease in protein synthesis and leucine catabolism in the forearm muscle during fasting
Metabolic Pathways
L-Leucine-1-13C,15N is involved in several metabolic pathways. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels
Propiedades
IUPAC Name |
(2S)-2-(15N)azanyl-4-methyl(113C)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)3-5(7)6(8)9/h4-5H,3,7H2,1-2H3,(H,8,9)/t5-/m0/s1/i6+1,7+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHFNLRQFUQHCH-XAAHKOKXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([13C](=O)O)[15NH2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20583966 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80134-83-4 | |
| Record name | L-(1-~13~C,~15~N)Leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20583966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Oxabicyclo[4.1.0]heptane](/img/structure/B1626845.png)







![1-Methyl-2-phenylbenzo[cd]indol-5(1H)-one](/img/structure/B1626857.png)


![2-(1H-Benzo[d]imidazol-2-yl)-4-bromoaniline](/img/structure/B1626865.png)
![5H-Pyrido[4,3-B]indol-8-amine](/img/structure/B1626866.png)
![7-Chloro-5-methyl-2-phenylpyrazolo[1,5-A]pyrimidine](/img/structure/B1626867.png)
